molecular formula C15H12N4O2S2 B5859457 5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine

5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No. B5859457
M. Wt: 344.4 g/mol
InChI Key: FOEDZTLQTDXQAH-UHFFFAOYSA-N
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Description

5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine is a compound of interest within the chemical and pharmaceutical research fields due to its unique structure and potential for various applications. Its synthesis and analysis are critical for understanding its physical and chemical behaviors, which can be applied in materials science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazol-2-amines involves strategic chemical reactions to construct the thiadiazole core, followed by functionalization with nitrobenzylthio and phenyl groups. For example, synthesis routes often employ ring-opening reactions of thiadiazole precursors, followed by cyclization and functionalization steps to introduce the desired substituents (Androsov, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to 5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine is characterized using spectroscopic and crystallographic methods. Structural analyses reveal how intramolecular and intermolecular hydrogen bonding, along with the spatial arrangement of substituents, affect the compound's properties and reactivity. For instance, studies on similar compounds highlight the coplanarity of thiadiazole and phenyl rings and their impact on molecular stability and interactions (Dani et al., 2013).

properties

IUPAC Name

5-[(4-nitrophenyl)methylsulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c20-19(21)13-8-6-11(7-9-13)10-22-15-18-17-14(23-15)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEDZTLQTDXQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-nitrobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine

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